molecular formula C23H24N2O4S2 B6569238 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide CAS No. 946240-27-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide

Cat. No. B6569238
CAS RN: 946240-27-3
M. Wt: 456.6 g/mol
InChI Key: HWHDHVPURVJUAP-UHFFFAOYSA-N
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Description

The compound “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the combination of benzenesulfonyl derivatives and tetrahydroquinoline (THQ) derivatives . The process involves designing and preparing the N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ), which are then screened for antibacterial activity . Another method involves the N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of this specific compound .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption prevents the bacteria from maintaining their structural integrity, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis .

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect its solubility and therefore its bioavailability . Additionally, the compound’s antibacterial activity may vary depending on the specific strain of bacteria and its resistance mechanisms

Future Directions

Recent advances in the field of catalytic synthesis of benzosultams, a class of compounds related to the one , have been summarized . These advances could potentially guide future research and development of new synthetic classes of antimicrobials . Additionally, the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria has been identified , which could provide direction for future studies.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-13-14-23-20(18-21)10-7-16-25(23)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHDHVPURVJUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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